molecular formula C8H11ClFNSi B13511473 6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine

6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B13511473
M. Wt: 203.71 g/mol
InChI Key: HGEVVJGXSJZWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11ClFNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro, fluoro, and trimethylsilyl groups in its structure makes it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoro-3-(trimethylsilyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro and fluoro groups can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates in reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-fluoro-3-(trimethylsilyl)pyridine is unique due to the specific combination of chloro, fluoro, and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various synthetic applications and research fields .

Properties

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEVVJGXSJZWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.